molecular formula C9H6ClF3O B1274375 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone CAS No. 886497-11-6

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1274375
CAS No.: 886497-11-6
M. Wt: 222.59 g/mol
InChI Key: HRGMIFUPRXVREB-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H3ClF6O. It is known for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature range of 0-5°C for 3-4 hours. After the reaction is complete, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is separated and distilled under reduced pressure to obtain the desired product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The use of toluene as a solvent ensures high safety and low environmental impact, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

    Oxidation: Formation of 3-chloro-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone depends on its application. In pharmaceutical synthesis, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical reactivity and properties. This combination makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds and industrial chemicals .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGMIFUPRXVREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397460
Record name 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-11-6
Record name 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanol (Reference Example 32) by a procedure similar to the one described for 3-chloro-5-(trifluoromethyl)benzaldehyde (Reference Example 31) to provide 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone (0.998 g, 86%) as a pale yellow oil.
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